(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound with a unique structure that combines a biphenyl moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Biphenyl Moiety: This step involves the coupling of two phenyl rings, often through a Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically involve a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure using reagents like methyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction, often starting from a suitable amine precursor.
Sulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using reagents like phenylsulfonyl chloride and a base such as triethylamine.
Final Coupling: The final step involves coupling the biphenyl and piperidine moieties through a carbonylation reaction, often using a reagent like phosgene or a similar carbonyl donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but lacks the biphenyl moiety.
(3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
(3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its combination of a biphenyl moiety with a piperidine ring and a phenylsulfonyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-[4-(3-methoxyphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c1-30-22-7-5-6-21(18-22)19-10-12-20(13-11-19)25(27)26-16-14-24(15-17-26)31(28,29)23-8-3-2-4-9-23/h2-13,18,24H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSINTOQLCLYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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